2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyridazinone core, which is a bicyclic system fused with a pyrazole and pyridazine ring, and various substituents that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-d]pyridazinone core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.
Introduction of substituents: The dimethylphenyl and isopropyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Acetamide formation: The final step involves the reaction of the intermediate with m-tolylamine to form the acetamide derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide nitrogen or aromatic rings, introducing different functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has potential as a biochemical probe to study enzyme interactions and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit protein kinases involved in signaling pathways, thereby modulating cell growth and survival.
Comparison with Similar Compounds
Similar compounds to 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide include other pyrazolo[3,4-d]pyridazinone derivatives with different substituents. These compounds share a similar core structure but differ in their biological activities and chemical properties due to variations in their substituents. Examples include:
- 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives
- Pyrido[4,3-d]pyrimidine derivatives
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-15(2)23-21-13-26-30(20-10-9-17(4)18(5)12-20)24(21)25(32)29(28-23)14-22(31)27-19-8-6-7-16(3)11-19/h6-13,15H,14H2,1-5H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNPAWSCPBMLES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC(=C(C=C4)C)C)C(=N2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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